![molecular formula C14H9Cl2N5O3 B413471 4-AMINO-N'-[(E)-[5-(2,4-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE]-1,2,5-OXADIAZOLE-3-CARBOHYDRAZIDE](/img/structure/B413471.png)
4-AMINO-N'-[(E)-[5-(2,4-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE]-1,2,5-OXADIAZOLE-3-CARBOHYDRAZIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-amino-N’-{(E)-[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}-1,2,5-oxadiazole-3-carbohydrazide is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms and one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N’-{(E)-[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}-1,2,5-oxadiazole-3-carbohydrazide typically involves multiple steps. One common method includes the reaction of 2,4-dichlorobenzaldehyde with furan-2-carbohydrazide under reflux conditions in the presence of an acid catalyst. This reaction forms an intermediate hydrazone, which is then cyclized to form the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and can be achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
4-amino-N’-{(E)-[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}-1,2,5-oxadiazole-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Conditions for substitution reactions vary but may include the use of strong acids or bases as catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
4-amino-N’-{(E)-[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}-1,2,5-oxadiazole-3-carbohydrazide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has potential as a bioactive agent, with studies exploring its antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-amino-N’-{(E)-[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}-1,2,5-oxadiazole-3-carbohydrazide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could be due to the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring structure and have similar chemical properties.
2-Aminothiazole Derivatives: These compounds have a thiazole ring and are known for their biological activities.
Imidazole Derivatives: These compounds contain an imidazole ring and are widely used in medicinal chemistry.
Uniqueness
4-amino-N’-{(E)-[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}-1,2,5-oxadiazole-3-carbohydrazide is unique due to its specific combination of functional groups and its potential for diverse applications. Its dichlorophenyl and furan moieties contribute to its distinct chemical and biological properties, setting it apart from other similar compounds.
Properties
Molecular Formula |
C14H9Cl2N5O3 |
|---|---|
Molecular Weight |
366.2g/mol |
IUPAC Name |
4-amino-N-[(E)-[5-(2,4-dichlorophenyl)furan-2-yl]methylideneamino]-1,2,5-oxadiazole-3-carboxamide |
InChI |
InChI=1S/C14H9Cl2N5O3/c15-7-1-3-9(10(16)5-7)11-4-2-8(23-11)6-18-19-14(22)12-13(17)21-24-20-12/h1-6H,(H2,17,21)(H,19,22)/b18-6+ |
InChI Key |
ZTXVAMNUOZUNOX-NGYBGAFCSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=CC=C(O2)/C=N/NC(=O)C3=NON=C3N |
SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=CC=C(O2)C=NNC(=O)C3=NON=C3N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=CC=C(O2)C=NNC(=O)C3=NON=C3N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{2-Nitrophenyl}acrylaldehyde [4-(4-morpholinyl)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B413390.png)
![2-methoxy-4-{2-[(3-methyl-1H-pyrazol-5-yl)carbonyl]carbohydrazonoyl}phenyl 3,4,5-trimethoxybenzoate](/img/structure/B413391.png)
![1-({[2-(4-Ethylphenyl)-1,3-benzoxazol-5-yl]imino}methyl)-6-nitro-2-naphthol](/img/structure/B413392.png)
![3-Phenyl-2-thioxo-5-[4-(trifluoromethyl)benzylidene]-1,3-thiazolidin-4-one](/img/structure/B413395.png)
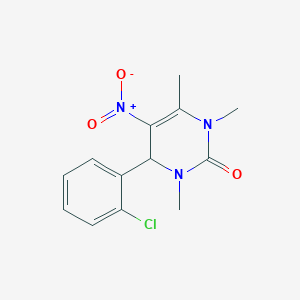
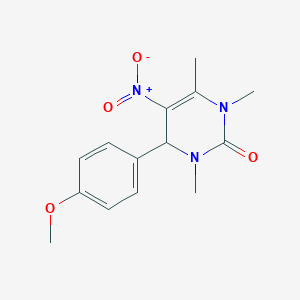
![3-benzyl-2-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-1,3-thiazolidin-4-one](/img/structure/B413400.png)
![N-(4-{[2-(5-chloro-1,3-benzoxazol-2-yl)-2-cyanovinyl]amino}phenyl)acetamide](/img/structure/B413401.png)
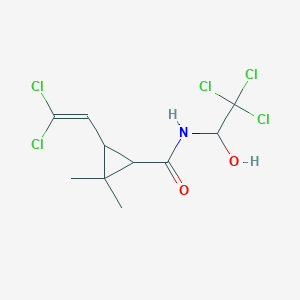
![Ethyl 2-{[2-(5-chloro-1,3-benzoxazol-2-yl)-2-cyanovinyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B413403.png)
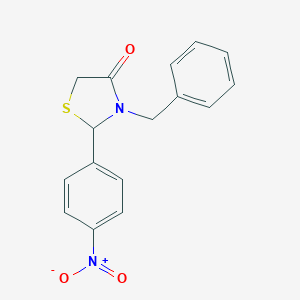
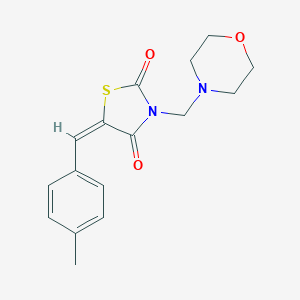
![(5E)-2-anilino-5-[(5-bromo-3-chloro-2-hydroxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B413409.png)
![(5E)-2-anilino-5-[[5-(2,4-dichlorophenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one](/img/structure/B413411.png)
